

Technical Characterization Guide: (Hexyloxy)acetic Acid

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Compound of Interest

Compound Name: (Hexyloxy)acetic acid

CAS No.: 57931-25-6

Cat. No.: B1581730

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CAS Registry Number: 57931-25-6 Chemical Formula:

Molecular Weight: 160.21 g/mol IUPAC Name: 2-(Hexyloxy)acetic acid

Executive Technical Summary

(Hexyloxy)acetic acid is an ether-carboxylic acid surfactant and chemical intermediate characterized by a hexyl hydrophobic tail linked to a hydrophilic carboxyl group via an ether oxygen. This structural motif (

-O-

-COOH) confers unique amphiphilic properties distinct from fatty acids of similar chain length (e.g., caprylic acid). The ether linkage increases polarity and solubility compared to the methylene analogue, while the carboxylic acid provides pH-dependent anionic behavior.

Primary applications include its use as a hydrotropic surfactant in pharmaceutical formulations, a permeation enhancer for transdermal drug delivery, and a lipophilic building block in the synthesis of ether-ester prodrugs. Its stability against oxidation (relative to unsaturated fatty

acids) and hydrolysis (relative to esters) makes it a robust candidate for harsh processing conditions.

Physicochemical Profile

The following data represents the core physical constants required for handling and formulation.

Property	Value / Description	Method/Condition
Appearance	Colorless to pale yellow liquid	Visual (RT)
Boiling Point	271.6°C (Predicted)	760 mmHg
Density	0.991 g/cm ³	25°C
pKa	3.55 ± 0.10 (Predicted)	Titration (, 25°C)
LogP	2.18 (Predicted)	Octanol/Water
Refractive Index	1.435	20°C
Solubility	Soluble in alcohols, ethers, chloroform. Sparingly soluble in water (acid form); Highly soluble as Na/K salt.	Visual / Gravimetric
Flash Point	~104°C	Closed Cup

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*Technical Insight: The pKa of **(Hexyloxy)acetic acid** (~3.55) is significantly lower than that of Octanoic acid (~4.89). This acidity enhancement is driven by the inductive electron-withdrawing effect of the*

-ether oxygen, making the carboxylate anion more stable and the molecule more ionized at physiological pH.

Spectroscopic Characterization

Accurate identification relies on specific NMR and IR signatures. The following assignments are derived from homologous series analysis (Alkoxyacetic acids).

Nuclear Magnetic Resonance (NMR)

** Solvent:**

(Chloroform-d) | Reference: TMS (0.00 ppm)[1]

NMR (Proton) Assignments

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Fragment
10.50 - 11.50	Broad Singlet	1H		Carboxylic Acid Proton
4.12	Singlet	2H		-Methylene to Carbonyl
3.54	Triplet (Hz)	2H		-Methylene to Ether
1.62	Quintet	2H		-Methylene
1.25 - 1.40	Multiplet	6H		Bulk Alkyl Chain
0.89	Triplet (Hz)	3H		Terminal Methyl

NMR (Carbon) Assignments

Shift (, ppm)	Assignment	Note
175.2		Carbonyl Carbon
71.8		Ether -Carbon (Alkyl side)
67.9		Ether -Carbon (Acid side)
31.6	Alkyl Chain	Standard alkane region
29.4	Alkyl Chain	Standard alkane region
25.6	Alkyl Chain	Standard alkane region
22.5	Alkyl Chain	Standard alkane region
14.0		Terminal Methyl

Infrared Spectroscopy (FT-IR)

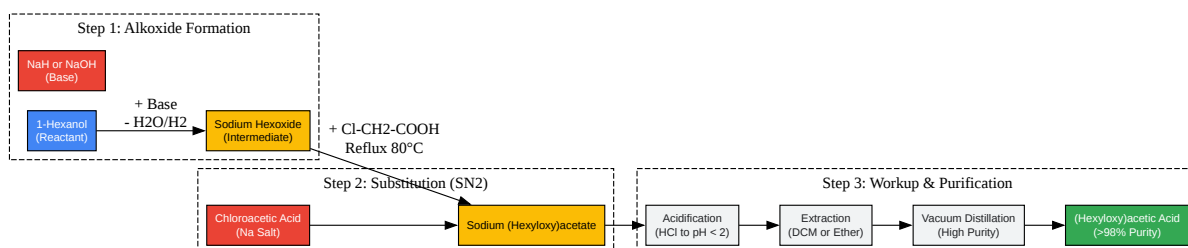
- 3300–2500 cm^{-1} (Broad): O–H stretch (Carboxylic acid dimer).
- 2950, 2920, 2850 cm^{-1} : C–H stretch (Aliphatic).
- 1715–1730 cm^{-1} (Strong): C=O stretch (Carboxylic acid).
- 1120–1150 cm^{-1} (Strong): C–O–C asymmetric stretch (Ether).

Synthesis & Impurity Profiling

The industrial standard for synthesis is the Williamson Ether Synthesis. This route is preferred over oxidation of hexyl glycol due to higher yield and specificity.

Synthesis Workflow (DOT Diagram)

The following diagram outlines the reaction pathway and critical workup steps to ensure high purity.



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Figure 1: Synthesis pathway via Williamson Ether Synthesis, highlighting the critical acidification and distillation steps for purification.[2]

Critical Impurities

When characterizing the final material, specific attention must be paid to these common byproducts:

- Unreacted 1-Hexanol: Detectable via GC-FID. Removal requires high-vacuum distillation.
- Diglycolic Acid Derivatives: Formed if water is present during the reaction (hydrolysis of chloroacetic acid followed by double alkylation).
- Sodium Chloride: Inorganic salt carryover; removed during the aqueous/organic extraction phase.

Functional Applications in Drug Development[4]

Surfactant & Hydrotropic Properties

(Hexyloxy)acetic acid functions as an anionic hydrotrope. Unlike long-chain fatty acids () that form stable micelles at low concentrations, the -ether chain provides a balance between solubility and surface activity.

- Critical Micelle Concentration (CMC): Estimated at 25–40 mM (higher than Octanoic acid due to the ether oxygen's hydrophilicity).
- Surface Tension (): Reduces water surface tension to ~30-35 mN/m at CMC.

Permeation Enhancement Protocol

Ether carboxylic acids are potent permeation enhancers for transdermal delivery, disrupting the stratum corneum lipid packing.

Experimental Protocol: In Vitro Permeation Study

- Membrane Preparation: Use full-thickness porcine ear skin or Strat-M® synthetic membrane.
- Donor Phase: Dissolve Drug X (1% w/v) in a vehicle containing 0.5% - 2.0% **(Hexyloxy)acetic acid** in Propylene Glycol/Water (50:50).
- Receptor Phase: PBS (pH 7.4) at 37°C.
- Sampling: Franz Diffusion Cell system. Sample receptor fluid at 0, 1, 2, 4, 8, 12, 24 hours.
- Analysis: Quantify drug flux () via HPLC. Compare Enhancement Ratio (ER) against control (vehicle without acid).

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Mechanism: The hexyloxy tail inserts into the lipid bilayer, increasing fluidity, while the carboxyl head group interacts with polar domains, creating "pores" for hydrophilic drug transport.

References

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